

Gas chromatography-mass spectrometry (GC-MS) analysis of methyl 2-nonynoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-nonynoate

Cat. No.: B085817

[Get Quote](#)

Application Note and Protocol: GC-MS Analysis of Methyl 2-nonynoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of **methyl 2-nonynoate** (CAS No. 111-80-8) using Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][2][3][4]} **Methyl 2-nonynoate**, also known as methyl octine carbonate, is a fragrance ingredient and a member of the ynoate ester class.^[5] This application note includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and data analysis process.

Compound Information

- Compound Name: **Methyl 2-nonynoate**^{[1][2][3][4]}
- Synonyms: Methyl non-2-ynoate, Methyl octine carbonate, 2-Nonynoic acid methyl ester^[5]
- CAS Number: 111-80-8^{[1][3][4]}
- Molecular Formula: C₁₀H₁₆O₂^{[1][3][4][5]}
- Molecular Weight: 168.23 g/mol ^{[1][3][4][5]}

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of **methyl 2-nonyoate**.

Table 1: GC-MS Chromatographic and Mass Spectrometric Parameters

Parameter	Value	Reference
Kovats Retention Index (Semi-standard non-polar column)	1310 - 1321	[5]
Molecular Ion (M ⁺) [m/z]	168	[6]
Base Peak [m/z]	79	[5]
Second Highest Peak [m/z]	43	[5]

Table 2: Mass Spectrometry Fragmentation Data for **Methyl 2-nonyoate**

The electron ionization (EI) mass spectrum of **methyl 2-nonyoate** is characterized by several key fragment ions. The data presented below is compiled from the NIST/EPA/NIH Mass Spectral Library and other sources.

m/z	Relative Intensity (%)	Proposed Ion Assignment
27	31.7	$[\text{C}_2\text{H}_3]^+$
29	40.2	$[\text{C}_2\text{H}_5]^+$
39	38.9	$[\text{C}_3\text{H}_3]^+$
41	76.0	$[\text{C}_3\text{H}_5]^+$
43	81.4	$[\text{C}_3\text{H}_7]^+$
53	25.9	$[\text{C}_4\text{H}_5]^+$
55	51.7	$[\text{C}_4\text{H}_7]^+$
59	32.7	$[\text{COOCH}_3]^+$
66	31.6	$[\text{C}_5\text{H}_6]^+$
67	73.8	$[\text{C}_5\text{H}_7]^+$
69	45.5	$[\text{C}_5\text{H}_9]^+$
79	100.0	$[\text{C}_6\text{H}_7]^+$
81	40.1	$[\text{C}_6\text{H}_9]^+$
93	35.3	$[\text{C}_7\text{H}_9]^+$
98	21.4	$[\text{C}_7\text{H}_{10}]^+$
100	44.3	$[\text{C}_6\text{H}_4\text{O}_2]^+$
107	30.4	$[\text{C}_8\text{H}_{11}]^+$
109	37.6	$[\text{C}_8\text{H}_{13}]^+$
111	23.1	$[\text{C}_8\text{H}_{15}]^+$
121	16.4	$[\text{M}-\text{C}_3\text{H}_7]^+$
125	19.2	$[\text{M}-\text{C}_3\text{H}_3\text{O}]^+$
137	56.7	$[\text{M}-\text{OCH}_3]^+$
139	20.5	$[\text{M}-\text{C}_2\text{H}_5]^+$

153	7.7	[M-CH ₃] ⁺
168	1.4	[M] ⁺

Data sourced from ChemicalBook, based on Mass MS-IW-7355.[\[6\]](#)

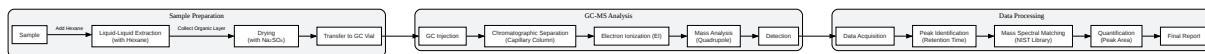
Experimental Protocols

This section details the methodology for the GC-MS analysis of **methyl 2-nonyoate**. The protocol is adapted from established methods for the analysis of fatty acid methyl esters.

1. Sample Preparation

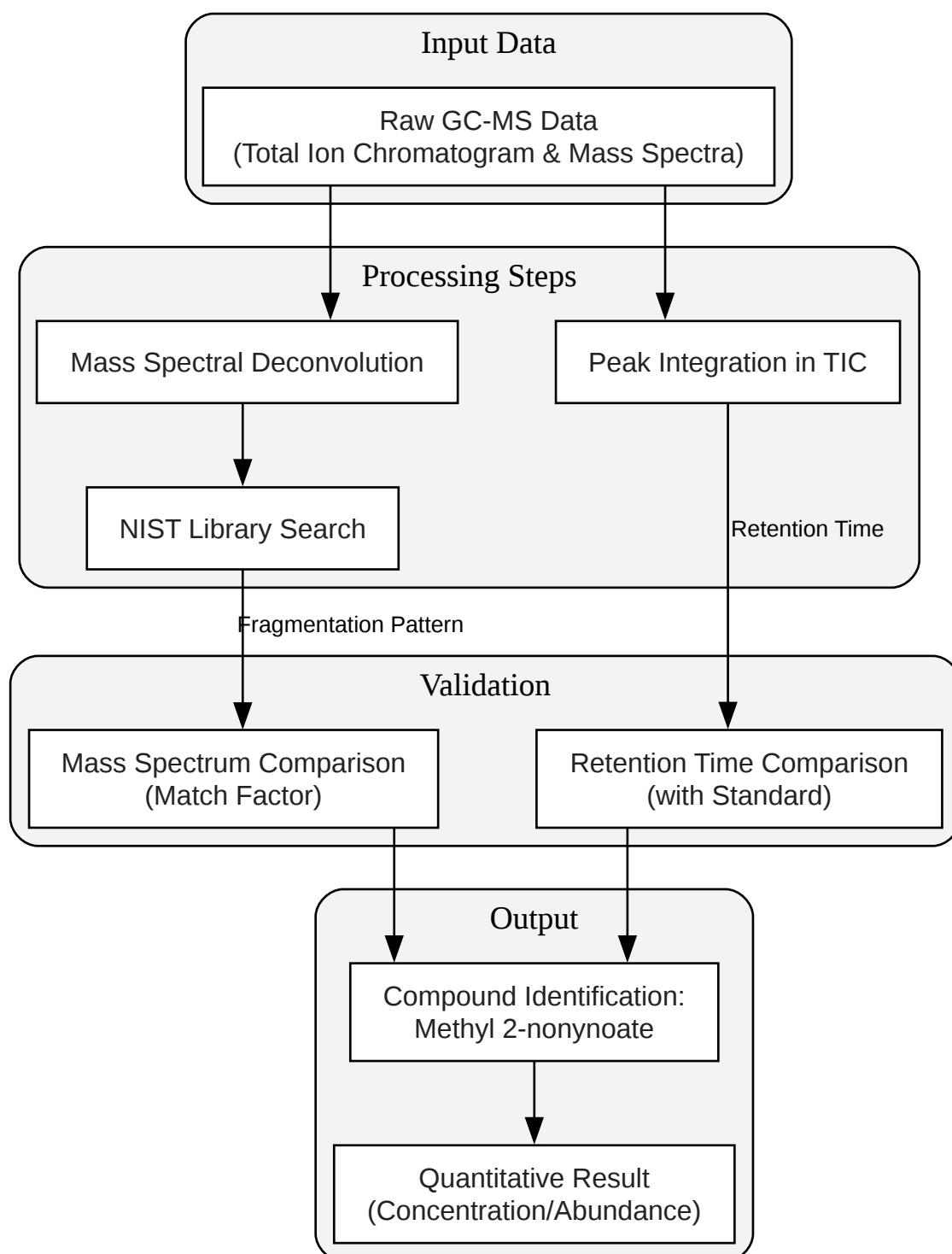
For samples containing **methyl 2-nonyoate** in a complex matrix, a liquid-liquid extraction may be necessary.

- Materials:
 - Sample containing **methyl 2-nonyoate**
 - Hexane (GC grade)
 - Saturated Sodium Chloride (NaCl) solution
 - Anhydrous Sodium Sulfate (Na₂SO₄)
 - Vortex mixer
 - Centrifuge
 - 2 mL GC vials with septa
- Procedure:
 - To 1 mL of the sample solution, add 1 mL of hexane.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing.


- Add 1 mL of saturated NaCl solution and vortex again for 30 seconds.
- Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer, which contains the **methyl 2-nonyoate**, to a clean vial.
- Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- Transfer the dried hexane extract to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions

- Instrumentation: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector:
 - Temperature: 250°C
 - Injection Volume: 1 µL
 - Split Ratio: 20:1 (can be adjusted based on sample concentration)
- Oven Temperature Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/minute to 200°C.
 - Hold: 5 minutes at 200°C.


- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - MS Transfer Line Temperature: 280°C.
 - Acquisition Mode: Full Scan.
 - Scan Range: m/z 40-300.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the GC-MS analysis of **methyl 2-nonyoate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for data analysis in GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nonynoic acid, methyl ester [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Nonynoic acid, methyl ester [webbook.nist.gov]
- 4. 2-Nonynoic acid, methyl ester [webbook.nist.gov]
- 5. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 2-NONYNOATE(111-80-8) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of methyl 2-nonynoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085817#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-methyl-2-nonynoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com